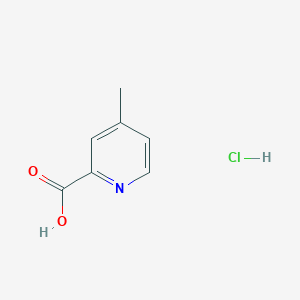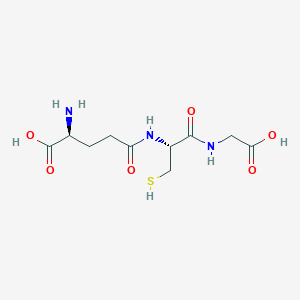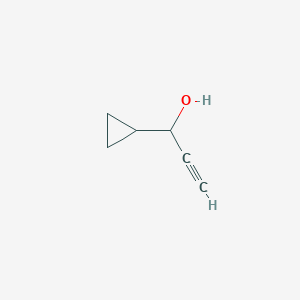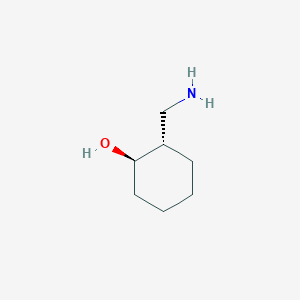
4-Methylpyridine-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Methylpyridine-2-carboxylic acid hydrochloride (CAS Number: 4021-08-3) is a chemical compound with the empirical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. It appears as a white to light yellow powder or crystal. This compound serves as a valuable building block in organic synthesis, particularly for the preparation of other heterocyclic compounds .
Synthesis Analysis
4-Methylpyridine-2-carboxylic acid can be synthesized through the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also yields some 2-methylpyridine. The compound is both isolated from coal tar and produced industrially .
Molecular Structure Analysis
The molecular formula of 4-Methylpyridine-2-carboxylic acid is C₇H₇NO₂, and its molecular weight is 137.14 g/mol. The structure consists of a pyridine ring with a methyl group (CH₃) at the 4-position and a carboxylic acid group (COOH) at the 2-position .
Chemical Reactions Analysis
4-Methylpyridine-2-carboxylic acid can undergo various chemical transformations. For instance, it can be used in the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A. Additionally, it serves as a precursor to other commercially significant species, including the antituberculosis drug isoniazid .
Physical And Chemical Properties Analysis
Eigenschaften
IUPAC Name |
4-methylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWIFNMVQGBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpicolinic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)









![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
